molecular formula C19H15Cl2N3O2 B3007809 3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide CAS No. 921576-92-3

3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide

Cat. No.: B3007809
CAS No.: 921576-92-3
M. Wt: 388.25
InChI Key: HRHLGYMCNGWLNZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorinated benzamide moiety linked to a pyridazinone ring system through an ethyl chain. The presence of multiple functional groups, including chloro, amide, and pyridazinone, makes this compound of significant interest in various fields of chemical research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-15-6-4-13(5-7-15)17-8-9-18(25)24(23-17)11-10-22-19(26)14-2-1-3-16(21)12-14/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLGYMCNGWLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide typically involves a multi-step process:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Amide Bond Formation: The final step involves the coupling of the chlorinated pyridazinone derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups on the benzene and pyridazinone rings can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridazinones.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The presence of the pyridazinone ring, which is known for its biological activity, suggests that this compound could have applications as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a precursor to herbicides or pesticides.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
  • 3-bromo-N-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
  • 3-chloro-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group on both the benzene and pyridazinone rings can enhance its binding affinity to certain molecular targets, making it a compound of interest for further research and development.

Biological Activity

3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide is a synthetic compound with potential pharmacological applications. Its structural complexity, featuring a chlorinated benzamide moiety linked to a pyridazinone ring, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H15Cl2N3O2. The compound's structure is characterized by:

  • Chlorine substituents : Enhancing reactivity.
  • Pyridazinone core : Known for its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that derivatives of pyridazinones often demonstrate broad-spectrum antibacterial and antifungal activities.

Anticancer Properties

Research suggests that this compound may interact with specific molecular targets involved in cancer progression. Its mechanism of action is likely related to the inhibition of enzymes or receptors that play crucial roles in cellular signaling pathways associated with tumor growth.

The biological activity of the compound may involve:

  • Enzyme inhibition : Targeting specific enzymes that are overexpressed in certain cancers.
  • Receptor modulation : Interacting with receptors that regulate cell proliferation and apoptosis.

Study 1: Anti-inflammatory Activity

A study analyzed various derivatives similar to this compound for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The findings indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin.

CompoundDose (mg/kg)Inhibition of Paw Edema after 3 h (%)Inhibition of Paw Edema after 6 h (%)
C1303.28 ± 0.2858.24
C2302.48 ± 0.2356.48
C4301.62 ± 0.2770.98
Indomethacin401.78 ± 0.3466.44

This study highlights the potential of this class of compounds in developing new anti-inflammatory agents.

Study 2: Interaction Studies

Further interaction studies have been conducted to elucidate how the compound interacts at the molecular level with biological systems, particularly focusing on its binding affinity to target proteins involved in disease pathways.

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